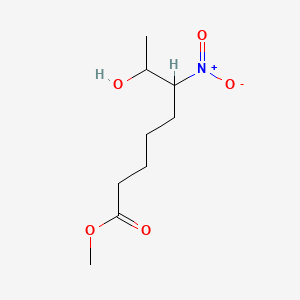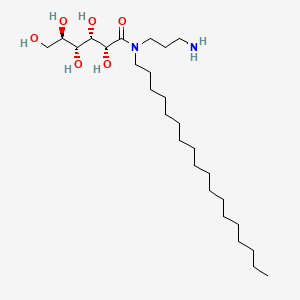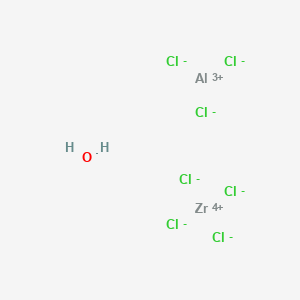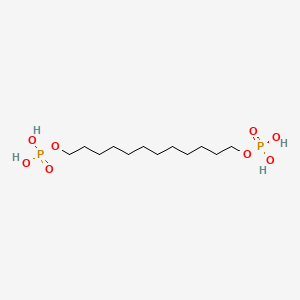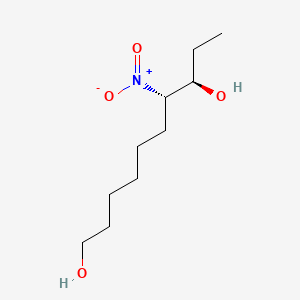
3-Tetradecyne, 14,14-diethoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Tetradecyne, 14,14-diethoxy-: is a chemical compound with the molecular formula C18H34O2 It is an alkyne derivative, characterized by the presence of a triple bond between carbon atoms and two ethoxy groups attached to the 14th carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Tetradecyne, 14,14-diethoxy- typically involves the reaction of tetradecyne with ethyl alcohol in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product. The process may also involve purification steps such as distillation or recrystallization to obtain the compound in its pure form .
Industrial Production Methods: Industrial production of 3-Tetradecyne, 14,14-diethoxy- follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The industrial process may also incorporate advanced purification techniques such as chromatography to achieve high purity levels .
Análisis De Reacciones Químicas
Types of Reactions: 3-Tetradecyne, 14,14-diethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, leading to the formation of alkenes or alkanes.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are commonly used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of new compounds with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: 3-Tetradecyne, 14,14-diethoxy- is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions .
Biology: In biological research, this compound is used to study the effects of alkynes on cellular processes. It can be used as a probe to investigate enzyme activities and metabolic pathways .
Medicine: Its ability to undergo various chemical reactions makes it a valuable tool for drug discovery and development .
Industry: In the industrial sector, 3-Tetradecyne, 14,14-diethoxy- is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials .
Mecanismo De Acción
The mechanism of action of 3-Tetradecyne, 14,14-diethoxy- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific enzymes, leading to changes in metabolic pathways. The ethoxy groups and the triple bond play a crucial role in its reactivity and interaction with biological molecules .
Comparación Con Compuestos Similares
3-Tetradecene: An alkyne derivative with a similar carbon chain length but without the ethoxy groups.
Tetradecane: A saturated hydrocarbon with the same carbon chain length but without the triple bond and ethoxy groups.
Uniqueness: 3-Tetradecyne, 14,14-diethoxy- is unique due to the presence of both the triple bond and the ethoxy groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in scientific research and industry .
Propiedades
Número CAS |
71598-29-3 |
|---|---|
Fórmula molecular |
C18H34O2 |
Peso molecular |
282.5 g/mol |
Nombre IUPAC |
14,14-diethoxytetradec-3-yne |
InChI |
InChI=1S/C18H34O2/c1-4-7-8-9-10-11-12-13-14-15-16-17-18(19-5-2)20-6-3/h18H,4-6,9-17H2,1-3H3 |
Clave InChI |
ZTJIBPGVODBBPH-UHFFFAOYSA-N |
SMILES canónico |
CCC#CCCCCCCCCCC(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



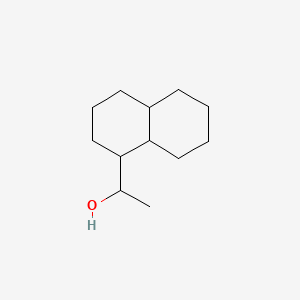
![8-chloro-1,2,2-trimethyl-3,4-dihydro-1H-pyrimido[1,6-a]pyrimidin-6(2H)-one](/img/structure/B12652809.png)
![N-[4-(4-ethylpiperazin-1-yl)-2-propan-2-yloxyphenyl]formamide](/img/structure/B12652810.png)
